Hydroxy Ziprasidone
Overview
Description
Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .
Synthesis Analysis
The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .
Molecular Structure Analysis
The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .
Physical And Chemical Properties Analysis
Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .
Scientific Research Applications
Pharmacological Profile and Efficacy
- Ziprasidone in Bipolar Disorders: Ziprasidone is primarily recognized for its antagonism at 5-hydroxytryptamine (5HT) receptors and D2 receptors. It exhibits pre- and post-synaptic agonism for 5HT1A receptors, and inhibits serotonin and norepinephrine reuptake. Its efficacy in bipolar disorder, especially in treating manic and mixed episodes, and as maintenance therapy, is well-documented (Sacchetti, Galluzzo, & Valsecchi, 2011). Similarly, Versiani (2006) confirms its efficacy in bipolar mania and dysphoric mania (Versiani, 2006).
Mechanism of Action
- Unique Receptor Binding Profile: Ziprasidone has a unique combination of pharmacological activities at human receptors. It has high affinity for human 5-HT receptors and dopamine D(2) receptors. This receptor profile is associated with its clinical effectiveness in treating schizophrenia's positive, negative, and affective symptoms with minimal side effects (Schmidt, Lebel, Howard, & Zorn, 2001).
Clinical Use and Formulation
- Clinical Use and Efficacy: Ziprasidone is effective against various symptoms in schizophrenia and schizoaffective disorder with minimal motor, cognitive, and prolactin-related side effects (Daniel & Copeland, 2000). Additionally, Murkute et al. (2021) identified a novel impurity in ziprasidone, named methylene ziprasidone dimer (MZD), which was isolated and characterized in their research (Murkute, Singh, Vasantharaju, Bhat, Godbole, Upadhyay, & Trivedi, 2021).
- Bi-layer Floating Tablets: Dinakaran et al. (2011) explored bi-layer floating tablets of ziprasidone HCl and trihexyphenidyl HCl, indicating a bimodal release from the matrix tablets (Dinakaran, Kumar, Banji, Avasarala, & Rao, 2011).
Solubility and Complexation Studies
- Complexation for Enhanced Solubility: Londhe & Krishnan (2020) focused on complexation of ziprasidone with β-cyclodextrin to improve aqueous solubility, a significant challenge for hydrophobic drugs like ziprasidone (Londhe & Krishnan, 2020).
Comparative Studies
- Comparison with Other Antipsychotics: A study by Hirsch & Power (1999) compared ziprasidone with haloperidol, demonstrating its effectiveness in reducing overall psychopathology and better tolerance compared to haloperidol (Hirsch & Power, 1999).
Analytical Methods
- Spectrophotometric Determination: Annapurna & Malavika (2022) developed new spectrophotometric methods for determining ziprasidone in pharmaceutical formulations, offering simple, precise, and accurate techniques (Annapurna & Malavika, 2022).
Therapeutic Effects Beyond Schizophrenia
- Application in PTSD and Neurogenesis: Peng et al. (2013) explored ziprasidone's therapeutic effects in PTSD, highlighting its role in neurogenesis and its potential in treating anxiety-like behaviors in a rat model of PTSD (Peng, Zhang, Wang, Chen, Xue, Wang, Yang, Chen, Liu, Kuang, & Tan, 2013).
- Neuroprotective Effects in Stroke: Kam et al. (2012) reported neuroprotective effects of ziprasidone in a rat model of ischemic stroke, suggesting its potential in clinical applications beyond its primary use (Kam, Jalin, Choi, Kaengkan, Park, Kim, & Kang, 2012).
Safety And Hazards
Future Directions
Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .
properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNREZQRIITXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Ziprasidone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.